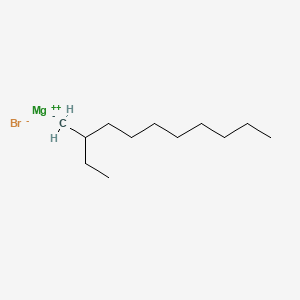![molecular formula C19H15N5O B12605611 N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide](/img/structure/B12605611.png)
N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide is a complex organic compound that features a quinoline and indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of hydrazine derivatives with quinoline and indole carboxylic acid derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and pH to optimize the reaction conditions. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline or indole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinoline or indole oxides, while reduction can produce the corresponding hydrazine derivatives.
Applications De Recherche Scientifique
N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparaison Avec Des Composés Similaires
N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide analogs: Compounds with slight modifications in the quinoline or indole rings.
Hydrazine derivatives: Compounds with similar hydrazine functional groups.
Quinoline and indole derivatives: Compounds that share the quinoline or indole moieties.
Uniqueness: this compound stands out due to its unique combination of quinoline and indole structures, which confer specific biological activities and chemical reactivity not commonly found in other compounds.
Propriétés
Formule moléculaire |
C19H15N5O |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C19H15N5O/c20-22-12-21-19(25)15-11-24(17-8-4-2-6-14(15)17)18-10-9-13-5-1-3-7-16(13)23-18/h1-12H,20H2,(H,21,22,25) |
Clé InChI |
FUXCHBLUULQKRB-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=N2)N3C=C(C4=CC=CC=C43)C(=O)N/C=N/N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)N3C=C(C4=CC=CC=C43)C(=O)NC=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


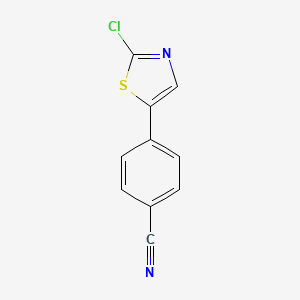
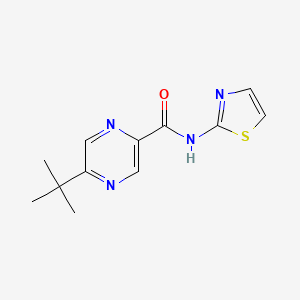
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12605539.png)
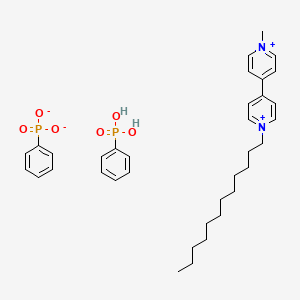
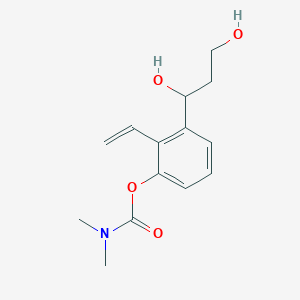
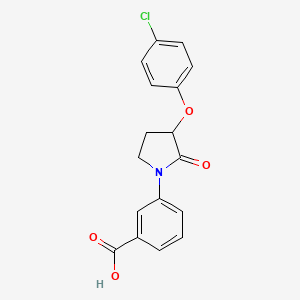
![Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate](/img/structure/B12605561.png)
![2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12605565.png)
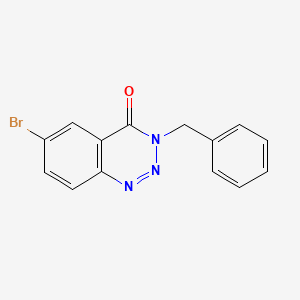
![Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B12605579.png)
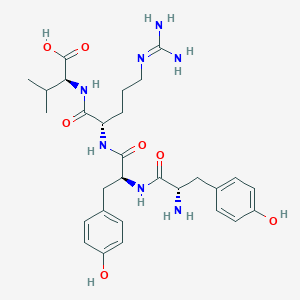
![1-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12605582.png)
![5-Chloro-6'-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3'-bipyridine](/img/structure/B12605586.png)
